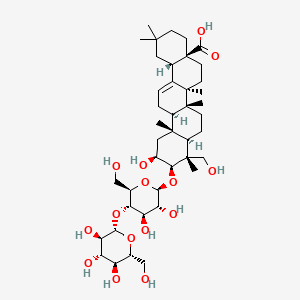

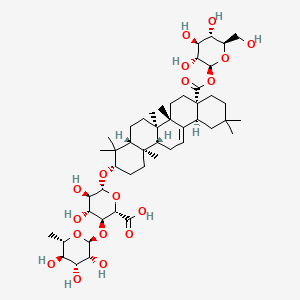

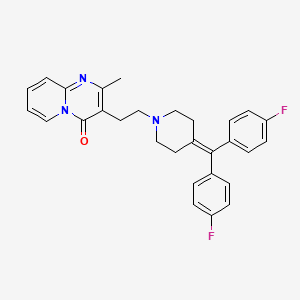

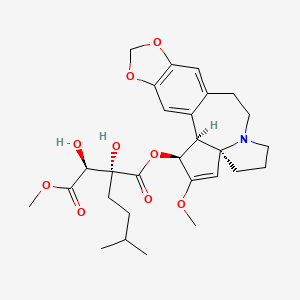

Bayogenin 3-O-cellobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bayogenin 3-O-cellobioside is a pentacyclic triterpenoid that is bayogenin substituted at the O-3 position by a cellobiosyl residue. It has a role as a plant metabolite. It is a cellobioside, a disaccharide derivative, a pentacyclic triterpenoid, a triterpenoid saponin and a monocarboxylic acid. It derives from a bayogenin.

Aplicaciones Científicas De Investigación

Plant Defense Mechanism Against Fungi

Bayogenin 3-O-cellobioside has been identified as a crucial compound in the defense mechanisms of rice cultivars against the rice blast fungus, Pyricularia oryzae. A study conducted by Norvienyeku et al. (2020) in the Plant Biotechnology Journal found that Bayogenin 3-O-cellobioside levels in rice directly correlated with the plant's resistance attributes. This compound was expressed in both susceptible and resistant rice cultivars during infection, suggesting its role in plant immunity and indicating the potential for engineering saponin expression in cereal crops as a sustainable disease management strategy (Norvienyeku et al., 2020).

Role in Insect Resistance

Bayogenin 3-O-cellobioside is also significant in the context of insect resistance. In a study published in the Journal of Chemical Ecology, Nielsen et al. (2010) explored the effects of various saponins, including Bayogenin 3-O-cellobioside, on food consumption in different flea beetle lines. The research suggested a relationship between saponin structure and its defensive properties against insects (Nielsen et al., 2010).

Biological Evaluation as Glycogen Phosphorylase Inhibitors

Bayogenin 3-O-cellobioside has been evaluated for its potential as a glycogen phosphorylase inhibitor. In a study by Wen et al. (2010) in the Chinese Journal of Natural Medicines, the compound showed moderate inhibitory activity, which is significant for understanding its potential therapeutic applications (Wen et al., 2010).

Propiedades

Número CAS |

92622-05-4 |

|---|---|

Nombre del producto |

Bayogenin 3-O-cellobioside |

Fórmula molecular |

C42H68O15 |

Peso molecular |

813 g/mol |

Nombre IUPAC |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C42H68O15/c1-37(2)11-13-42(36(52)53)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)57-35-31(51)29(49)32(24(18-44)55-35)56-34-30(50)28(48)27(47)23(17-43)54-34/h7,21-35,43-51H,8-19H2,1-6H3,(H,52,53)/t21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,38-,39-,40+,41+,42-/m0/s1 |

Clave InChI |

GQPGGSOQFNPVJI-XXRVHFCASA-N |

SMILES isomérico |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2-Furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1221806.png)